[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate
[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate
Brand Name:
Vulcanchem
CAS No.:
168206-79-9
VCID:
VC0175884
InChI:
InChI=1S/C38H44O12/c1-20-25(41)18-37(35(4,5)45)28(20)29(42)31(48-33(43)23-13-9-7-10-14-23)36(6)26(47-21(2)39)17-27-38(19-46-27,50-22(3)40)30(36)32(37)49-34(44)24-15-11-8-12-16-24/h7-16,25-27,29-32,41-42,45H,17-19H2,1-6H3/t25-,26-,27+,29+,30-,31-,32-,36+,37-,38-/m0/s1
SMILES:
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O
Molecular Formula:
C38H44O12
Molecular Weight:
692.7 g/mol
[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate
CAS No.: 168206-79-9
Main Products
VCID: VC0175884
Molecular Formula: C38H44O12
Molecular Weight: 692.7 g/mol
CAS No. | 168206-79-9 |
---|---|
Product Name | [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate |
Molecular Formula | C38H44O12 |
Molecular Weight | 692.7 g/mol |
IUPAC Name | [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate |
Standard InChI | InChI=1S/C38H44O12/c1-20-25(41)18-37(35(4,5)45)28(20)29(42)31(48-33(43)23-13-9-7-10-14-23)36(6)26(47-21(2)39)17-27-38(19-46-27,50-22(3)40)30(36)32(37)49-34(44)24-15-11-8-12-16-24/h7-16,25-27,29-32,41-42,45H,17-19H2,1-6H3/t25-,26-,27+,29+,30-,31-,32-,36+,37-,38-/m0/s1 |
Standard InChIKey | DBJLWWSPTOJTSZ-FVIOHNRGSA-N |
Isomeric SMILES | CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O |
SMILES | CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O |
Canonical SMILES | CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O |
Synonyms | DEACETYLTAXCHININ I, 13-(SH) |
PubChem Compound | 15275888 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume